molecular formula C9H6ClNS B3120748 2-(4-Chlorophenyl)thiazole CAS No. 27149-26-4

2-(4-Chlorophenyl)thiazole

Cat. No. B3120748
CAS RN: 27149-26-4
M. Wt: 195.67 g/mol
InChI Key: ZOXFEAVBPDEHEV-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)thiazole” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The synthesis starts from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of the synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .


Molecular Structure Analysis

In the molecular structure of “this compound”, the thiazole ring subtends dihedral angles of 13.12 (14) and 43.79 (14) ° with the attached chlorophenyl and phenyl rings, respectively .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 239.68 g/mol . It also has a topological polar surface area of 78.4 Ų .

Scientific Research Applications

Corrosion Inhibition

2-(4-Chlorophenyl)thiazole has been studied for its corrosion inhibition properties. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against iron metal corrosion (Kaya et al., 2016). Gong et al. (2019) investigated the inhibitory effects of halogen-substituted thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on mild steel corrosion, finding them effective at high temperatures (Gong et al., 2019).

Drug Delivery Systems

The use of this compound in drug delivery systems has been explored. Asela et al. (2017) synthesized a new complex of βCD-2-amino-4-(4-chlorophenyl)thiazole to improve drug solubility and stability, using it as a substrate for the deposit of solid-state AuNPs to form a stable ternary system for drug transport (Asela et al., 2017).

Antimicrobial and Antifungal Activity

Studies have also focused on the antimicrobial and antifungal properties of this compound derivatives. Kubba and Rahim (2018) synthesized new derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, showing moderate to high effectiveness (Kubba & Rahim, 2018). Similarly, Dawane et al. (2010) prepared pyrazoline derivatives using this compound and reported potent antibacterial and antifungal activities (Dawane et al., 2010).

Structural and Molecular Studies

The structural and molecular features of this compound have been analyzed. Shanmugapriya et al. (2022) conducted comprehensive investigations on the molecular structure and electronic properties of related compounds, including density functional theory calculations (Shanmugapriya et al., 2022). Viji et al. (2020) characterized a related molecule, analyzing it through quantum chemical methods and vibrational spectral techniques (Viji et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes involved in metabolism . For instance, some thiazole compounds have been shown to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(4-Chlorophenyl)thiazole.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For instance, Voreloxin, a thiazole derivative, causes DNA double-strand breaks, leading to cell death .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-4-(4-chlorophenyl)thiazole”, indicates that it is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It also may cause long-lasting harmful effects to aquatic life .

Future Directions

While specific future directions for “2-(4-Chlorophenyl)thiazole” are not mentioned in the search results, thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXFEAVBPDEHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 12.1 grams (0.0703 mole) of 4chlorophenylthiocarboxamide, 12.1 grams (0.0714 mole) of bromoacetaldehyde dimethyl acetal, and 2 ml of concentrated hydrochloric acid in 280 ml of ethanol was heated at reflux for approximately 18 hours. An additional 1 ml of concentrated hydrochloric acid was added, and the mixture was heated at reflux for two days. The reaction mixture was cooled, and the solvent was removed by evaporation under reduced pressure leaving a residue. This residue was purified by column chromatography on silica gel, eluting with methylene chloride:n-hexane (3:1), to yield 4.8 grams of 2-(4-chlorophenyl)thiazole as a solid.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using 2-bromothiazole (0.5 g, 3.05 mmol) and (4-chlorophenyl)boronic acid (0.57 g, 3.65 mmol) and following the procedure described in Example 7, Step 1, the title compound was obtained after purification by column chromatography (15% ethyl acetate in hexane) as colorless viscous liquid (0.5 g, 80% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.95 (d, 2H), 7.92 (d, 1H), 7.80 (d, 1H), 7.55 (d, 2H); LC-MS m/z calculated for [M+H]+195.99. found 195.9.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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